molecular formula C10H9ClINO B1526868 Azetidin-1-yl(5-chloro-2-iodophenyl)methanone CAS No. 1387993-04-5

Azetidin-1-yl(5-chloro-2-iodophenyl)methanone

Cat. No.: B1526868
CAS No.: 1387993-04-5
M. Wt: 321.54 g/mol
InChI Key: PTACWDIFFFUNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl(5-chloro-2-iodophenyl)methanone is a complex organic compound characterized by its unique structure, which includes an azetidine ring and a chloro-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-1-yl(5-chloro-2-iodophenyl)methanone typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the cyclization of amino alcohols under acidic conditions. The chloro-iodophenyl group can be introduced through halogenation reactions, where specific reagents and conditions are employed to achieve the desired substitution pattern.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Azetidin-1-yl(5-chloro-2-iodophenyl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium iodide or potassium fluoride.

Major Products Formed:

Scientific Research Applications

Azetidin-1-yl(5-chloro-2-iodophenyl)methanone has shown promise in various scientific research applications:

  • Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.

  • Industry: The compound's unique properties make it suitable for use in material science and as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism by which Azetidin-1-yl(5-chloro-2-iodophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

  • Azetidin-2-one

  • 5-Chloro-2-iodophenylmethanone

  • Other halogenated phenyl derivatives

Properties

IUPAC Name

azetidin-1-yl-(5-chloro-2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClINO/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTACWDIFFFUNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone
Reactant of Route 3
Reactant of Route 3
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone
Reactant of Route 4
Reactant of Route 4
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone
Reactant of Route 5
Reactant of Route 5
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.